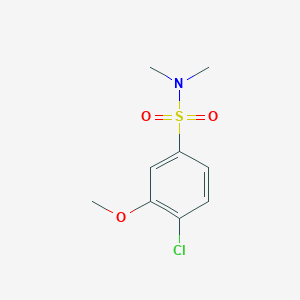

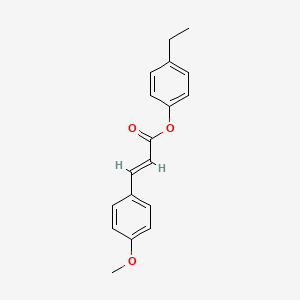

![molecular formula C18H25N3O4 B5550401 4-[3-(3-甲基-2-氧代-1-氧代-3,8-二氮杂螺[4.5]癸-8-基)丙氧基]苯甲酰胺](/img/structure/B5550401.png)

4-[3-(3-甲基-2-氧代-1-氧代-3,8-二氮杂螺[4.5]癸-8-基)丙氧基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multistep organic reactions, starting from basic cyclic and acyclic precursors. For example, a novel synthetic route was developed for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, highlighting the complexity involved in constructing spiro and azaspiro frameworks (Shaabani et al., 2009).

Molecular Structure Analysis

The structural analysis of compounds with similar backbones, like N-[(N-Unsubstituted Pyrrole-3-carbonyl)oxy]benzamide and its precursors, involves X-ray crystallography and advanced computational methods like ab initio and DFT calculations. These studies provide insights into the molecular geometry, conformational characteristics, and rotational barriers, aiding in understanding the relationship between structure and biological activity (Grassi et al., 2002).

Chemical Reactions and Properties

Compounds within this family exhibit a range of chemical reactions due to their functional groups. For instance, they can participate in condensation reactions, as seen with tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which are synthesized using aromatic diamines, Meldrum’s acid, and an isocyanide (Shaabani et al., 2009).

科学研究应用

合成和药理学评估

此化合物属于一类已合成并评估其各种药理活性的化学物质。例如,合成了一种相关化合物1-氧代-3,8-二氮杂螺[4.5]癸-2-酮并筛选其降压活性,结果表明8位上的某些取代基可以调节α-肾上腺素能受体阻断活性,并在不作为β-肾上腺素能受体阻滞剂的情况下降低血压。这证明了该化合物在设计降压剂中的潜在应用(Caroon等,1981)。

结构研究

通过X射线晶体结构分析阐明了该化学类别中化合物的结构特征,例如6-甲基-4,8,9-三苯基-2-氧代-3,7-二氮杂螺[4.4]壬-3,6-二烯-1-酮。这些研究有助于理解构象特征和旋转障碍,这对于将结构特征与生物学特性联系起来至关重要(Grassi等,2002)。

抗病毒评估

结构相近的螺噻唑烷酮衍生物已被合成并评估其抗病毒活性,特别是对甲型流感A/H3N2病毒和人类冠状病毒229E。这表明此类化合物在开发新的抗病毒分子中的潜力,展示了螺噻唑烷酮支架在抗病毒药物开发中的广泛适用性(Apaydın等,2020)。

HIV抑制中的作用机制

对诸如4-{[4-({(3R)-1-丁基-3-[(R)-环己基(羟基)甲基]-2,5二氧代-1,4,9-三氮杂螺[5.5]十一-9-基}甲基)苯基]氧基}苯甲酸盐盐酸盐等化合物的作用机制的研究显示,其对CCR5受体具有有效的非竞争性变构拮抗作用,并对HIV-1具有有效的抗病毒作用。此类研究提供了对化学结构和生物靶标之间复杂相互作用的见解,为开发新型HIV治疗方法提供了基础(Watson等,2005)。

属性

IUPAC Name |

4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)propoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-20-13-18(25-17(20)23)7-10-21(11-8-18)9-2-12-24-15-5-3-14(4-6-15)16(19)22/h3-6H,2,7-13H2,1H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRKDUQKZTWPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCN(CC2)CCCOC3=CC=C(C=C3)C(=O)N)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)

![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)

![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)

![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)